molecular formula C10H15NO2S B12957754 tert-Butyl (thiophen-3-ylmethyl)carbamate

tert-Butyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B12957754
M. Wt: 213.30 g/mol
InChI Key: IXXCPUJNVGXNGT-UHFFFAOYSA-N
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Description

tert-Butyl (thiophen-3-ylmethyl)carbamate (CAS 1209931-78-1) is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.32 . This compound features a carbamate functional group protected by a tert-butoxycarbonyl (Boc) group, a key characteristic in organic synthesis and medicinal chemistry. The Boc group is widely used as a protective group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions . The presence of the thiophene moiety, a common heterocycle, enhances the molecule's utility in the development of pharmaceuticals and agrochemicals, as this ring is frequently found in bioactive molecules . While specific toxicological data for this exact compound is not fully established in the searched literature, carbamates as a class can exhibit various biological activities. It is crucial to handle this material with care. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl N-(thiophen-3-ylmethyl)carbamate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H,11,12)

InChI Key

IXXCPUJNVGXNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC=C1

Origin of Product

United States

The Significance of Carbamate and Thiophene Moieties in Contemporary Organic Synthesis

The structure of tert-Butyl (thiophen-3-ylmethyl)carbamate is a composite of two key functional groups: a carbamate (B1207046) and a thiophene (B33073) ring. The individual and combined attributes of these moieties are central to understanding the compound's relevance in modern organic synthesis and medicinal chemistry.

The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group in this case, is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its primary role is to mask the reactivity of amine groups, allowing for selective transformations at other sites within a molecule. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, which is often a critical consideration in multi-step syntheses. Beyond its function as a protecting group, the carbamate linkage itself is a recognized pharmacophore, a structural feature responsible for a drug's physiological or pharmacological action. Carbamates are found in numerous approved therapeutic agents, where they can act as metabolic stabilizers or participate in crucial binding interactions with biological targets. organic-chemistry.orgnih.govnih.gov

Establishing the Research Context and Scope for Tert Butyl Thiophen 3 Ylmethyl Carbamate Studies

Established Synthetic Pathways for Carbamates and Related N-Protected Amines

The formation of the carbamate linkage is a cornerstone of modern organic synthesis, particularly in the context of protecting group chemistry. Several classical and contemporary methods are available for the synthesis of carbamates, including tert-butyl carbamates.

Curtius Rearrangement and Its Adaptations in Carbamate Synthesis

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, with an isocyanate as a key intermediate. mychemblog.comnih.gov This reaction can be adapted for the synthesis of carbamates by trapping the isocyanate intermediate with an alcohol. nih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to an isocyanate with the loss of nitrogen gas. mychemblog.comnih.gov The subsequent reaction of the isocyanate with tert-butanol (B103910) yields the desired tert-butyl carbamate.

A notable one-pot procedure for this transformation involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide. This mixture generates the acyl azide in situ, which then undergoes the Curtius rearrangement. The resulting isocyanate is trapped by tert-butoxide, also generated in the reaction, to furnish the tert-butyl carbamate in high yields. chemicalbook.com This method is valued for its operational simplicity and tolerance of various functional groups. chemicalbook.com A similar approach has been successfully employed in the synthesis of tert-butyl N-(thiophen-2-yl)carbamate, a structural analog of the target compound, from thiophene-2-carbonyl azide and tert-butyl alcohol. nih.gov

Table 1: Key Features of the Curtius Rearrangement for Carbamate Synthesis

FeatureDescription
Starting Material Carboxylic Acid
Key Intermediate Isocyanate
Carbamate Formation Trapping of isocyanate with an alcohol
Advantages Versatility, applicable to a wide range of substrates.
Adaptations One-pot procedures available for direct conversion of carboxylic acids to Boc-protected amines. chemicalbook.com

Carbon Dioxide Fixation Approaches with Amine and Alkyl Halide Coupling

The utilization of carbon dioxide (CO2) as a C1 building block represents an environmentally conscious approach to carbamate synthesis. researchgate.netkiku.dk In this method, an amine reacts with CO2 to form a carbamate anion, which is then alkylated with an alkyl halide to produce the final carbamate. kiku.dk The reaction is typically facilitated by a base, such as cesium carbonate, and can be accelerated by the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). nih.gov This three-component coupling offers mild reaction conditions and short reaction times. nih.gov A continuous flow methodology has also been developed, employing DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base to react amines and alkyl halides with CO2, providing a safe and rapid synthesis of carbamates. researchgate.netkiku.dk

Hofmann Rearrangement Modifications for Amide-to-Carbamate Transformations

The Hofmann rearrangement traditionally converts primary amides to primary amines with one fewer carbon atom via an isocyanate intermediate. wikipedia.org Similar to the Curtius rearrangement, this process can be modified to synthesize carbamates by trapping the isocyanate with an alcohol. wikipedia.orgcommonorganicchemistry.com The classical conditions involve treating the amide with bromine in a basic solution. commonorganicchemistry.com However, numerous modifications have been developed to improve the safety and efficiency of this reaction. For instance, using N-bromoacetamide (NBA) in the presence of a base like lithium hydroxide (B78521) or lithium methoxide (B1231860) provides a high-yield, one-pot synthesis of methyl and benzyl (B1604629) carbamates from a variety of amides. fishersci.co.uk An electrochemical approach mediated by sodium bromide has also been reported as a green and efficient alternative, avoiding the use of corrosive halogens. nih.gov

Activated Mixed Carbonates as Alkoxycarbonylating Reagents

Activated mixed carbonates are effective reagents for the alkoxycarbonylation of amines to form carbamates. orgsyn.org These reagents are typically prepared by reacting an alcohol with a chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base. The resulting mixed carbonate can then react with an amine to yield the corresponding carbamate. orgsyn.org This method is advantageous as it allows for the pre-formation of the alkoxycarbonylating agent, which can then be used to protect a wide range of amines under controlled conditions.

Targeted Synthesis of Thiophene-Containing Carbamates

The synthesis of this compound specifically requires the incorporation of the thiophen-3-ylmethyl moiety. This is most directly achieved by first synthesizing the corresponding primary amine, (thiophen-3-yl)methanamine, and then protecting the amino group as a tert-butyl carbamate.

Strategies for Incorporating the Thiophen-3-ylmethyl Moiety via Amine Precursors

The key precursor for the target compound is (thiophen-3-yl)methanamine. This amine can be synthesized through several established routes, primarily involving the reduction of a suitable thiophene-3-carbox-derivative.

One common approach is the reduction of thiophene-3-carbonitrile. The nitrile group can be reduced to a primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4).

Alternatively, (thiophen-3-yl)methanamine can be prepared via the reductive amination of thiophene-3-carboxaldehyde. commonorganicchemistry.com This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.comfishersci.co.uk

Once (thiophen-3-yl)methanamine is obtained, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is most commonly and efficiently achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O). mychemblog.comnih.gov This reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM) or a mixture of water and an organic solvent. fishersci.co.uknih.gov The reaction proceeds with high yield and selectivity for the N-Boc protected amine. nih.gov

Table 2: Plausible Synthetic Route to this compound

StepReactionReagents and Conditions
1 Synthesis of (thiophen-3-yl)methanamineMethod A: Reduction of Thiophene-3-carbonitrile: 1. LiAlH4, THF. Method B: Reductive Amination of Thiophene-3-carboxaldehyde: 1. NH3 or NH4OAc, 2. NaBH4, NaBH3CN, or NaBH(OAc)3, Methanol or Dichloroethane. commonorganicchemistry.comfishersci.co.uk
2 Boc ProtectionReaction of (thiophen-3-yl)methanamine with di-tert-butyl dicarbonate ((Boc)2O), NaHCO3 or Et3N, DCM or THF/water. fishersci.co.uknih.gov

Application of tert-Butyl Carbamate (Boc) as a Protecting Group in Complex Syntheses

The tert-butyloxycarbonyl group, commonly known as the Boc group, is a cornerstone of modern organic synthesis for the protection of amines. wikipedia.orgresearchgate.net Its widespread use is attributed to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation, while being easily removable under acidic conditions. researchgate.netmasterorganicchemistry.com

The introduction of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgresearchgate.net Deprotection is cleanly achieved using strong acids like trifluoroacetic acid (TFA), which results in the formation of the amine, carbon dioxide, and tert-butyl alcohol. wikipedia.orgmasterorganicchemistry.com This orthogonal stability allows for selective manipulation of other functional groups within a complex molecule without disturbing the protected amine. organic-chemistry.org For instance, in the synthesis of peptidomimetics or other complex structures, the Boc group ensures that the amine's nucleophilicity and basicity are masked until its reactivity is required in a later step. researchgate.netijcr.info

The synthesis of a related compound, tert-butyl N-(thiophen-2-yl)carbamate, has been achieved via a Curtius Rearrangement, where thiophene-2-carbonyl azide reacts with tert-butyl alcohol. nih.gov This illustrates a pathway where the carbamate is formed directly on a thiophene (B33073) ring.

Table 1: Common Methods for Boc Group Protection and Deprotection wikipedia.org
ProcessReagents and ConditionsKey Features
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., Water, THF, Acetonitrile)Generally high-yielding and occurs under mild conditions.
Deprotection Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl), Solvent (e.g., Dichloromethane, Methanol)Clean reaction; byproducts are volatile or easily removed.
Selective Deprotection AlCl₃; or Trimethylsilyl iodide followed by MethanolAllows removal of Boc in the presence of other acid-labile protecting groups under specific conditions.

Advanced Catalytic Approaches in this compound Synthesis

The construction of molecules like this compound can be significantly enhanced by modern catalytic methods. These approaches offer novel pathways for forming carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity, often by activating otherwise inert C-H bonds.

Palladium-Catalyzed C-H Bond Activation and Arylation in Thiophene Derivatives

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby improving atom economy. nih.gov The process typically involves a directing group on the substrate that coordinates to a Palladium(II) center, guiding the catalyst to a specific C-H bond for activation. nih.govacs.org

In the context of thiophene derivatives, this methodology has been successfully applied. For example, direct carbonylation of thiophenes to their corresponding carboxylic acids has been achieved using a Pd(OAc)₂ catalyst. rsc.org A key finding in this area was that using a CO/CO₂ binary gas system suppresses the decomposition of the active palladium catalyst, allowing for high efficiency with low catalyst loading. rsc.org Furthermore, palladium-catalyzed C-H arylation of aniline (B41778) carbamates demonstrates the direct coupling of a C-H bond with an aryl group, a reaction that proceeds through a directed electrophilic metalation pathway. nih.gov Such strategies could conceivably be adapted to functionalize the thiophene ring at a specific position, which could then be elaborated to the final carbamate product.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization Systems
Substrate TypeCatalyst SystemReaction TypeReference
Thiophenes/FuransPd(OAc)₂, p-Benzoquinone (oxidant), CO/CO₂ atmosphereDirect Carbonylation rsc.org
Aniline CarbamatesPd(OAc)₂, Aryldiazonium SaltsOrtho C-H Arylation nih.gov
Pyridine/Oxime EthersPd(OAc)₂, K₂S₂O₈, Primary Amides (R-NH₂)Intermolecular C-H Amination nih.gov

Copper-Catalyzed C-N Cross-Coupling Reactions for Carbamate Formation

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is a classical and highly valuable method for forming carbon-nitrogen bonds. nih.gov Traditional Ullmann reactions required harsh conditions, but the development of various bidentate ligands has enabled these couplings to proceed at lower temperatures and with greater substrate scope. nih.gov

This methodology is pertinent to the synthesis of carbamates, where an aryl halide can be coupled with a nitrogen nucleophile. Computational studies on the mechanism of CuI/oxalic diamide-catalyzed arylation of amines with chlorobenzene (B131634) suggest that the reaction proceeds via an oxidative addition/reductive elimination pathway, with a calculated activation energy barrier of 23.5 kcal/mol for the most favorable intermediate. doi.org The versatility of modern copper-catalyzed systems allows for the tolerance of a wide array of functional groups, and reactions have been demonstrated to proceed effectively with substrates containing heterocycles like thiophene. rsc.org This makes copper-catalyzed C-N coupling a viable strategy for the final step in synthesizing this compound from a halogenated thiophene precursor and tert-butyl carbamate.

Rhodium-Catalyzed Nitrene Transfer Reactions to Form Sulfoximine (B86345) Carbamates and Analogs

While not a direct synthesis of the target molecule, rhodium-catalyzed nitrene transfer represents an advanced method for constructing complex carbamate-containing structures. Specifically, this reaction enables the synthesis of N-protected sulfoximines through the transfer of a carbamate to a sulfoxide. nih.govorganic-chemistry.orgdntb.gov.ua Sulfoximines are of significant interest in medicinal chemistry, and this method provides a mild and efficient route to their synthesis. nih.govorganic-chemistry.org

The reaction typically employs a rhodium catalyst, such as Rh₂(esp)₂, an oxidant like iodosylbenzene diacetate (PhI(OAc)₂), and magnesium oxide (MgO) in a solvent like toluene. nih.gov This system facilitates the transfer of a carbamate nitrene to a sulfoxide, yielding the corresponding sulfoximine carbamate in high yields. organic-chemistry.orgnih.gov The resulting Boc-protected sulfoximines are stable compounds that can undergo further transformations or be deprotected. nih.govorganic-chemistry.org This methodology highlights the power of transition metal catalysis to create novel C-N bonds and functional groups relevant to the broader class of carbamate compounds.

Table 3: Rhodium-Catalyzed Synthesis of Sulfoximine Carbamates nih.gov
CarbamateSulfoxideCatalyst SystemYield
BocNH₂Thioanisole SulfoxideRh₂(esp)₂, PhI(OAc)₂, MgO, Toluene, 30°C91%
CbzNH₂Thioanisole SulfoxideRh₂(esp)₂, PhI(OAc)₂, MgO, Toluene, 30°C80%
Propargyl CarbamateThioanisole SulfoxideRh₂(esp)₂, PhI(OAc)₂, MgO, Toluene, 30°C72%

Oxidative Cyclization Methodologies Relevant to Carbamate Systems

Oxidative cyclization reactions provide a sophisticated means of constructing heterocyclic structures. In the context of carbamate systems, these methods can be used to form cyclic carbamates, which are prevalent motifs in biologically active molecules. nih.gov

A notable example is the copper-mediated divergent reactivity of allene-tethered carbamates. nih.gov By carefully selecting the reaction conditions, these substrates can undergo a controllable bromoheterocyclization to produce 5-bromo-6-methylene-1,3-oxazinan-2-ones. nih.gov This transformation proceeds under radical conditions and demonstrates exquisite selectivity. The reaction showcases how a carbamate can act as an internal nucleophile in a complex cyclization cascade, initiated by an external oxidant and copper catalyst. Such methodologies, which forge new rings and install functionality simultaneously, represent the cutting edge of synthetic strategies applicable to carbamate-containing targets. nih.gov

Chemical Transformations and Reactivity of Tert Butyl Thiophen 3 Ylmethyl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group in tert-butyl (thiophen-3-ylmethyl)carbamate is a versatile functional group that can undergo various transformations, primarily involving deprotection to reveal the amine or modification of the N-H bond.

Deprotection Strategies and Mechanistic Considerations of the tert-Butyl Carbamate

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The deprotection of the Boc group in this compound is a critical step in many synthetic pathways, liberating the primary amine for subsequent reactions.

Common methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. The mechanism of acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Recent research has also explored alternative, milder deprotection methods. For instance, aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org This method offers high yields and a convenient workup. organic-chemistry.org Another mild approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can selectively cleave carbamates. lookchem.comorganic-chemistry.org The proposed mechanism for TBAF-mediated deprotection involves a nucleophilic attack by the fluoride anion on the carbonyl group of the carbamate, leading to a tetrahedral intermediate that subsequently collapses to release the amine. organic-chemistry.org

Table 1: Selected Reagents for the Deprotection of tert-Butyl Carbamates

ReagentConditionsMechanistic FeatureReference
Trifluoroacetic Acid (TFA)DCM, room temperatureAcid-catalyzed cleavage via tert-butyl cation formation rsc.org
Hydrochloric Acid (HCl)Dioxane or MethanolAcid-catalyzed cleavage rsc.org
Aqueous Phosphoric Acid-Mild, environmentally benign organic-chemistry.org
Tetra-n-butylammonium Fluoride (TBAF)THF, room temperature or refluxNucleophilic attack by fluoride lookchem.comorganic-chemistry.org
Magic Blue (MB•+) and Triethylsilane-Mild, catalytic C-O bond cleavage organic-chemistry.orgresearchgate.net

Transformations Involving the N-H Bond for Further Functionalization

The nitrogen-hydrogen (N-H) bond of the carbamate group in this compound can participate in various reactions, allowing for further functionalization prior to or instead of deprotection. For instance, the N-H bond can be deprotonated with a suitable base to form a nucleophilic nitrogen anion. This anion can then react with a variety of electrophiles, enabling the introduction of new substituents.

One common transformation is N-alkylation or N-arylation. While direct alkylation can sometimes be challenging due to the potential for over-alkylation and the steric hindrance of the Boc group, these reactions can be achieved under specific conditions. More commonly, the N-H bond is involved in condensation reactions. For example, it can react with aldehydes or ketones to form N-acylimines, which are valuable intermediates in organic synthesis. orgsyn.org Additionally, the N-H bond can participate in transition metal-catalyzed cross-coupling reactions, although this is less common for carbamates compared to other nitrogen-containing functional groups.

A significant application of the N-H bond's reactivity is in the synthesis of more complex molecules. For example, the carbamate nitrogen can act as a nucleophile in reactions with activated carboxylic acids or their derivatives to form N-acylated products. This is exemplified by the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, where a tert-butyl carbamate is condensed with various carboxylic acids using coupling reagents like EDCI and HOBt. researchgate.net

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to various metal-catalyzed cross-coupling reactions. The position of the substituent on the thiophene ring influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is more reactive towards electrophiles than benzene. The general mechanism for electrophilic aromatic substitution (EAS) involves the attack of an electrophile by the pi-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The substituent on the thiophene ring plays a crucial role in directing the incoming electrophile. The -CH2NHBoc group at the 3-position is generally considered to be an ortho-, para-directing group due to the electron-donating nature of the alkyl group and the potential for hyperconjugation. stackexchange.com In the context of the thiophene ring, this would direct incoming electrophiles to the C2 and C5 positions. However, the steric bulk of the tert-butyl group can hinder attack at the adjacent C2 position, potentially favoring substitution at the C5 position. stackexchange.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edu

Metal-Catalyzed Cross-Coupling Reactions on the Thiophene Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize thiophene rings. These reactions typically involve a palladium catalyst, although other transition metals like nickel can also be used. nih.govresearchgate.net

The direct arylation of thiophenes via C-H bond activation is a highly atom-economical method for introducing aryl groups. The regioselectivity of these reactions is a key consideration. For 3-substituted thiophenes like this compound, arylation can potentially occur at the C2 or C5 positions.

Research has shown that the regioselectivity of palladium-catalyzed direct arylation of thiophene derivatives can be controlled by the reaction conditions, particularly the choice of base. researchgate.net For instance, in the palladium-catalyzed direct arylation of furan (B31954) or thiophene derivatives with a secondary carboxamide at the C2 position, the use of potassium acetate (B1210297) as the base favored arylation at the C5 position, while cesium carbonate promoted arylation at the C3 position. researchgate.net

For a related compound, tert-butyl (thiophen-2-ylmethyl)carbamate, palladium-catalyzed direct 5-arylation with aryl bromides has been shown to proceed in good yields. researchgate.net This suggests that for this compound, arylation would likely occur at the C2 and/or C5 positions. The specific outcome would depend on the catalyst system, base, and solvent employed. Studies on the regioselective palladium-catalyzed arylation of 3-carboalkoxy furan and thiophene have demonstrated that conditions can be developed to selectively synthesize either the 2-aryl or 5-aryl products. nih.govscilit.com For instance, the reaction of 3-hexylthiophene (B156222) with TMPMgCl·LiCl followed by the addition of aryl halides in the presence of a nickel or palladium catalyst resulted in regioselective arylation at the 5-position. researchgate.net

Table 2: Factors Influencing Regioselective Arylation of Thiophene Derivatives

FactorInfluence on RegioselectivityExampleReference
Base Can direct arylation to different positions.KOAc favors C5-arylation, while Cs2CO3 can favor C3-arylation in some systems. researchgate.net
Catalyst The choice of palladium or nickel catalyst and ligands can affect selectivity.Pd/P(t-Bu)3 is a versatile catalyst for various cross-coupling reactions. nih.gov
Substituent The electronic and steric properties of the existing substituent direct the incoming group.The -CH2NHBoc group is expected to direct to C2 and C5. stackexchange.com
Metalating Agent In reactions involving a metalation step, the choice of base can determine the site of deprotonation.TMPMgCl·LiCl selectively metalates 3-hexylthiophene at the 5-position. researchgate.net
Other C-C and C-Heteroatom Coupling Reactions

While specific literature on the direct participation of this compound in a wide array of named coupling reactions is not extensively documented, its structural motifs suggest a high potential for such transformations. The reactivity of the thiophene ring, in particular, is analogous to other substituted thiophenes, making it a viable substrate for various palladium-catalyzed cross-coupling reactions.

The thiophene moiety is known to undergo direct C-H activation and arylation. For the isomeric compound, tert-butyl (thiophen-2-ylmethyl)carbamate, palladium-catalyzed direct 5-arylation with aryl bromides has been shown to proceed in good yields. researchgate.net This suggests that this compound could similarly undergo direct arylation at the C2 or C5 positions, which are the most activated sites on the thiophene ring for electrophilic substitution. The choice of catalyst, base, and solvent would be crucial in controlling the regioselectivity of such reactions. researchgate.net

Furthermore, should the thiophene ring of this compound be functionalized with a halide (e.g., bromine or iodine), it would become a prime candidate for a range of classical cross-coupling reactions that are fundamental in modern organic synthesis. These include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated derivative of this compound with a boronic acid or ester. This would enable the formation of a new C-C bond, attaching a variety of aryl, heteroaryl, or alkyl groups to the thiophene ring.

Buchwald-Hartwig Amination: A halogenated version of the title compound could be coupled with primary or secondary amines in the presence of a palladium catalyst to form a new C-N bond. This is a powerful method for the synthesis of complex amines.

Sonogashira Coupling: The reaction of a halogenated this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an alkynylated thiophene derivative. This introduces a valuable C-C triple bond for further synthetic manipulations.

The success and efficiency of these potential coupling reactions would depend on the careful selection of reaction conditions, including the specific palladium catalyst and ligands, the base, and the solvent system.

Reactivity and Functionalization of the Methylene (B1212753) Bridge (-CH2-)

The methylene bridge in this compound serves as a linker between the thiophene ring and the carbamate nitrogen. While direct functionalization of the CH2 group itself (e.g., via radical halogenation or oxidation) is not commonly reported for this specific molecule, the bridge is intrinsically involved in reactions of the adjacent carbamate nitrogen.

The nitrogen atom of the carbamate group possesses a lone pair of electrons, which can exhibit nucleophilic character. Deprotonation of the N-H bond with a suitable base would generate a potent nucleophile. This anion could then react with various electrophiles, leading to N-alkylation or N-arylation. For instance, N-alkylation of N-Boc protected anilines and aminopyridines has been successfully achieved using bases such as cesium carbonate or potassium tert-butoxide followed by treatment with an alkyl halide. nih.govresearchgate.net A similar strategy could be envisioned for this compound, as depicted in the following general scheme:

Deprotonation: The carbamate N-H is deprotonated using a strong, non-nucleophilic base (e.g., NaH, t-BuOK) to form the corresponding anion.

Nucleophilic Attack: The resulting anion attacks an electrophile (e.g., an alkyl halide, R-X), leading to the formation of a new N-C bond and functionalizing the methylene bridge's environment.

Spectroscopic and Computational Investigations of Tert Butyl Thiophen 3 Ylmethyl Carbamate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, FT-Raman) provide complementary information about the connectivity, chemical environment, and bonding within tert-butyl (thiophen-3-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of structurally analogous compounds, such as tert-butyl (pyridin-3-ylmethyl)carbamate and other N-Boc protected amines. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region around 1.45 ppm. The two protons of the methylene (B1212753) bridge (—CH₂—) adjacent to the nitrogen would appear as a doublet around 4.3-4.4 ppm, with coupling to the N-H proton. The N-H proton of the carbamate (B1207046) group is expected to produce a broad singlet or triplet around 5.0 ppm, with its broadness and position being sensitive to solvent and concentration. The three protons on the thiophene (B33073) ring would appear in the aromatic region (7.0–7.4 ppm) with characteristic splitting patterns (doublet of doublets, etc.) reflecting their coupling to one another.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The tert-butyl group will show two signals: one for the quaternary carbon (C(CH₃)₃) around 80 ppm and another for the three equivalent methyl carbons (C(CH₃)₃) around 28.4 ppm. rsc.org The methylene linker carbon (—CH₂—) is anticipated to have a signal in the 40-45 ppm range. The carbonyl carbon (C=O) of the carbamate group is a key indicator, typically appearing significantly downfield around 156 ppm. rsc.org The carbons of the thiophene ring would produce signals in the aromatic region, generally between 120 and 140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-C(CH ₃)₃~1.45 (s, 9H)~28.4
-C (CH₃)₃-~79-80
Thiophene-C H₂-~4.33 (d, 2H)~42.5
-NH -~5.1 (br s, 1H)-
-C =O-~155.9
Thiophene-C H~7.1-7.4 (m, 3H)~120-140

Note: Predicted values are based on data from analogous compounds. rsc.orgnih.gov 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Key expected vibrational frequencies for this compound can be assigned based on established data for carbamates and thiophene derivatives. rsc.orgmdpi.com

N-H Stretching: A prominent, sharp peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate group. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are anticipated just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methylene and tert-butyl groups will appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹). edu.krd

Carbonyl (C=O) Stretching (Amide I band): The most intense and characteristic absorption in the FT-IR spectrum is the C=O stretch of the carbamate, expected in the range of 1715-1680 cm⁻¹. This band's position can indicate the extent of hydrogen bonding. rsc.org

N-H Bending (Amide II band): This mode, which is a mix of N-H bending and C-N stretching, typically appears as a strong band around 1540-1510 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1580-1400 cm⁻¹ region. C-S stretching modes within the ring are typically weaker and found at lower frequencies (850-650 cm⁻¹). edu.krd

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchCarbamate (-NH)3300 - 3400
C-H Stretch (Aromatic)Thiophene3000 - 3100
C-H Stretch (Aliphatic)-CH₂- and -C(CH₃)₃2850 - 2980
C=O Stretch (Amide I)Carbamate (-C=O)1680 - 1715
N-H Bend / C-N Stretch (Amide II)Carbamate (-NH-CO)1510 - 1540
C=C StretchThiophene Ring1400 - 1580
C-S StretchThiophene Ring650 - 850

Note: Frequencies are based on typical ranges for the specified functional groups found in related molecules. rsc.orgedu.krd

Quantum Chemical Studies and Theoretical Methodologies

To complement experimental data, quantum chemical calculations provide deep insights into the molecular geometry, electronic structure, and reactivity that are not directly observable.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and geometry of molecules. For a molecule like this compound, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The primary output of a DFT geometry optimization is the molecule's minimum energy conformation, defined by its bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it forms the basis for all other computational analyses, including vibrational frequencies and molecular orbital properties. While specific calculated values for the title compound are not published, the results would confirm the planarity of the thiophene ring and the tetrahedral geometry of the sp³-hybridized carbons.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (E_HOMO) is related to the ionization potential (IP), and the energy of the LUMO (E_LUMO) is related to the electron affinity (EA). The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. edu.krd

Table 3: Key Molecular Properties Derived from HOMO-LUMO Energies

Parameter Formula Description
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (IP)-E_HOMOEnergy required to remove an electron.
Electron Affinity (EA)-E_LUMOEnergy released when an electron is added.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the ability to attract electrons. mdpi.com
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. edu.krd

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of charge distribution and bonding within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

In this compound, several key hyperconjugative interactions would be expected:

Lone Pair Delocalization: The lone pairs on the carbamate oxygen and nitrogen atoms can delocalize into adjacent antibonding orbitals. A significant interaction would be the delocalization of a lone pair from the carbonyl oxygen (n(O)) into the π* antibonding orbital of the N-C bond, and from the nitrogen lone pair (n(N)) into the π* orbital of the C=O bond. These interactions contribute to the resonance stabilization of the amide-like carbamate group.

π-System Interactions: Delocalization of π-electrons within the thiophene ring (π(C=C) → π*(C=C)) defines its aromatic character and stability.

Intramolecular Hydrogen Bonding: NBO analysis can also identify and quantify weak interactions, such as potential hydrogen bonds between the N-H group and the carbonyl oxygen, which stabilize specific conformations. researchgate.net

This analysis provides a quantitative measure of the electronic effects that govern the molecule's structure and stability, going beyond the classical Lewis structure representation. nih.govperiodicodimineralogia.it

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the electronic structure and behavior of compounds, offering a predictive framework for understanding their Nuclear Magnetic Resonance (NMR) spectra, vibrational modes, and electronic transitions. For this compound, in the absence of extensive experimental data, computational predictions offer a reliable estimation of its key spectroscopic parameters.

Methodologies such as DFT, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and calculate NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied for the prediction of NMR parameters. researchgate.net For the electronic absorption spectra (UV-Vis), TD-DFT calculations are the standard for determining excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). mdpi.comacs.org

The predicted spectroscopic data for this compound are summarized in the tables below. These values are derived from theoretical principles and are benchmarked against known data for structurally similar compounds, such as tert-butyl N-(thiophen-2-yl)carbamate and other thiophene derivatives. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR chemical shifts are referenced against tetramethylsilane (B1202638) (TMS). The presence of the methylene linker (-CH₂-) between the thiophene ring and the carbamate nitrogen significantly influences the chemical shifts of the thiophene protons compared to isomers where the nitrogen is directly attached to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~ 1.45~ 28.5
tert-Butyl (quaternary C)-~ 79.5
Methylene (-CH₂-)~ 4.30~ 40.0
Carbamate (C=O)-~ 156.0
Carbamate (NH)~ 5.0 (broad)-
Thiophene C2-H~ 7.25~ 122.0
Thiophene C4-H~ 7.05~ 126.5
Thiophene C5-H~ 7.30~ 126.0
Thiophene C3 (substituted)-~ 140.0

Note: These are estimated values based on computational models and data from analogous structures.

Predicted Vibrational Frequencies (IR Spectroscopy)

The calculated vibrational frequencies help in assigning the characteristic absorption bands in the infrared (IR) spectrum. Key functional groups such as the N-H, C=O of the carbamate, the C-O, and the thiophene ring C-H and C-S bonds have distinct vibrational modes. DFT calculations can predict these frequencies, which are often scaled by a factor to correct for anharmonicity and basis set limitations. nih.gov

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H stretching~ 3350Carbamate N-H bond
C-H stretching (aromatic)~ 3100Thiophene C-H bonds
C-H stretching (aliphatic)2980 - 2870tert-Butyl and methylene C-H bonds
C=O stretching~ 1700Carbamate carbonyl group
N-H bending~ 1520Carbamate N-H deformation
C-O stretching~ 1160Carbamate C-O bond
C-S stretching~ 690Thiophene C-S bond

Note: These are estimated values based on computational models. Experimental values may vary.

Predicted UV-Vis Absorption Wavelengths

TD-DFT calculations are employed to predict the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For thiophene-containing compounds, these transitions are often of a π → π* character. acs.org The predicted maximum absorption wavelength (λmax) provides insight into the compound's interaction with ultraviolet and visible light.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Solvent
π → π~ 235Methanol
n → π~ 260Methanol

Note: These are estimated values based on TD-DFT calculations. The exact λmax can be influenced by solvent effects. mdpi.com

Mechanistic Insights through Computational Chemistry

Computational chemistry offers a profound lens through which the mechanisms of chemical reactions can be elucidated. By modeling reaction pathways, identifying intermediates, and calculating the energies of transition states, researchers can gain a detailed understanding of how transformations occur at a molecular level. While specific mechanistic studies on the synthesis of this compound are not widely documented, computational methods can be applied to investigate plausible synthetic routes.

A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or the reaction of an alcohol with an isocyanate. Computational studies can model these reactions to determine the most energetically favorable pathway. For instance, in the reaction between 3-thiophenemethylamine and Boc₂O, computational analysis can map the potential energy surface for the nucleophilic attack of the amine on the carbonyl carbon of the anhydride. This would involve calculating the Gibbs free energy of activation (ΔG‡) for the formation of the tetrahedral intermediate and its subsequent collapse to form the carbamate product. researchgate.nethelsinki.fi

These computational investigations can clarify the role of catalysts or bases in the reaction, showing how they might lower the activation energy by stabilizing the transition state. researchgate.net Furthermore, computational models can predict the stereochemical or regiochemical outcomes of reactions, providing valuable information for synthetic planning. By analyzing the electronic structure of reactants and transition states, one can understand the flow of electrons and the nature of bond-forming and bond-breaking events throughout the reaction.

Derivatives and Structural Analogs of Tert Butyl Thiophen 3 Ylmethyl Carbamate

Modifications of the Thiophene (B33073) Moiety

The thiophene ring is a versatile scaffold that can be altered by changing the position of the substituent or by adding other functional groups to the ring itself.

The position of the carbamate-containing side chain on the thiophene ring is a fundamental structural variable. The parent compound features substitution at the 3-position of the thiophene ring. An isomeric analog, tert-butyl (thiophen-2-ylmethyl)carbamate, has the substituent at the 2-position. This change in substitution pattern from the 3-position to the 2-position can significantly influence the molecule's electronic properties and its spatial arrangement, due to the differing reactivity and steric environment of the alpha- versus beta-position of the thiophene ring.

Compound NameCAS NumberPosition of SubstituentLinker TypeReference
tert-Butyl (thiophen-3-ylmethyl)carbamate149959-97-33-positionMethylene (B1212753) (-CH2-)Parent Compound
tert-Butyl (thiophen-2-ylmethyl)carbamate401485-19-62-positionMethylene (-CH2-)
tert-Butyl N-(thiophen-3-yl)carbamate19228-91-23-positionDirect N-C Bond sigmaaldrich.comkrackeler.com
tert-Butyl N-(thiophen-2-yl)carbamate56267-50-62-positionDirect N-C Bond nih.govalfa-chemistry.com

The thiophene ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. nih.gov Halogenated derivatives, for instance, are a common modification. The synthesis of compounds like 5-bromo-N-(pyrazolyl)thiophene-2-carboxamide demonstrates the feasibility of incorporating bromine atoms onto the thiophene scaffold. Such substitutions can drastically alter the electronic nature of the ring and provide a handle for further chemical transformations, such as cross-coupling reactions.

Other substituents can also be introduced. For example, formyl groups can be added, as seen in tert-butyl N-(2-formylthiophen-3-yl)carbamate. chemicalregister.com Further derivatization can lead to structures like tert-butyl (3-(methylcarbamoyl)thiophen-2-yl)carbamate, where a methylcarbamoyl group is present on the ring. bldpharm.com These modifications highlight the chemical tractability of the thiophene ring for creating a library of diverse analogs.

Variations of the Carbamate (B1207046) Group

The carbamate group itself, defined by the -NH-C(=O)-O- linkage, offers two main sites for structural variation: the nitrogen-protecting group and the oxygen substituent.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. However, a vast array of other N-protecting groups can be used in its place to confer different properties, particularly regarding stability and deprotection strategy. This is especially important in multi-step syntheses where orthogonal protection schemes are required. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.

Common alternatives to the Boc group include the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the Benzyl (B1604629) carbamate (Cbz or Z) group, which is typically removed by hydrogenolysis.

Protecting GroupAbbreviationTypical Deprotection ConditionKey Feature
tert-ButoxycarbonylBocAcidic (e.g., TFA)Common, acid-labile
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Base-labile, orthogonal to Boc
Benzyl carbamateCbz or ZHydrogenolysis (e.g., H2, Pd/C)Removable by catalytic hydrogenation
Trifluoroacetamide-Basic (e.g., K2CO3, MeOH)More acid-stable than acetamide
p-ToluenesulfonamideTsStrong acid or reducing agentsVery stable

The tert-butyl portion of the carbamate is derived from tert-butanol (B103910), which is incorporated during synthesis. By substituting tert-butanol with other alcohols, a wide range of analogs can be generated. The synthesis of carbamates can be achieved through various methods, such as the reaction of an amine with a chloroformate or an activated carbonate. For example, reacting thiophen-3-ylmethylamine with methyl chloroformate or ethyl chloroformate would yield the corresponding methyl or ethyl carbamate analogs, respectively.

This structural modification alters the steric bulk and lipophilicity of the molecule. Replacing the bulky tert-butyl group with smaller alkyl groups like methyl or ethyl, or with larger, more complex moieties like a benzyl group (to form a Cbz group), can modulate the molecule's physical and chemical properties.

Modifications of the Methylene Linker Between the Thiophene and Carbamate

The methylene (-CH2-) group acts as a flexible linker connecting the aromatic thiophene ring to the carbamate functionality. This linker can be modified in several ways. One of the most significant modifications is its complete removal, leading to a direct bond between the thiophene ring and the carbamate nitrogen, as seen in tert-butyl N-(thiophen-3-yl)carbamate. nih.gov This creates a more rigid structure where the carbamate is directly influenced by the aromatic system.

Alternatively, the linker can be functionalized by adding substituents to the methylene carbon. An example of this is tert-butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate, where a bulky phenylsulfonyl group is attached to the linker carbon. alchempharmtech.com This type of substitution dramatically increases the steric hindrance around the linker and introduces new electronic features. Further possibilities include extending the carbon chain (e.g., to an ethylene (B1197577) or propylene (B89431) linker) or incorporating the linker into a cyclic system, offering extensive possibilities for creating structurally diverse analogs.

Heterocyclic Analogs and Bioisosteres for Structure-Activity Relationship Studies

Furan (B31954) and Pyrrole (B145914) Analogs:

Furan and pyrrole are five-membered aromatic heterocycles that are frequently considered as bioisosteres for thiophene. researchgate.net The choice between these rings can subtly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Furan Analogs: Furan is more electronegative than thiophene, which can influence the reactivity of the carbamate moiety. slideshare.net The synthesis of furan-based carbamates often follows similar synthetic routes to their thiophene counterparts. While furan is known for its potential instability under certain conditions, its incorporation into more complex molecules can be achieved, and it is a component of numerous bioactive compounds. researchgate.net

Pyrrole Analogs: Pyrrole, with its nitrogen heteroatom, introduces a hydrogen bond donor capability that is absent in furan and thiophene. This can be critical for interactions with biological targets. slideshare.net However, the pyrrole nitrogen also alters the reactivity of the ring, making it more susceptible to oxidation and polymerization under acidic conditions. youtube.com N-alkoxycarbonyl protected pyrroles, including N-Boc derivatives, have been shown to possess distinct reactivity profiles compared to N-sulfonyl protected pyrroles, for instance in acylation reactions. youtube.com Studies have shown that pyrrole bis(carbamates) can exhibit antileukemic activity and reactivity towards certain biological reagents, a property not observed in their inactive furan and thiophene counterparts. pharmaguideline.com

The general order of reactivity for these five-membered aromatic heterocycles towards electrophilic substitution is pyrrole > furan > thiophene > benzene. slideshare.netcitycollegekolkata.org This highlights the significant electronic differences imparted by the heteroatom.

Azetidine, Pyrrolidine, and Piperidine (B6355638) Analogs:

Replacing the aromatic thiophene ring with saturated heterocyclic rings like azetidine, pyrrolidine, and piperidine introduces conformational flexibility and removes the aromatic properties. These saturated heterocycles are prevalent in medicinal chemistry, often improving solubility and providing vectors for further functionalization. researchgate.net

Azetidine Derivatives: Azetidines are four-membered saturated heterocycles that provide a rigid and compact scaffold. researchgate.net The corresponding analog, tert-butyl (azetidin-3-ylmethyl)carbamate, serves as a valuable building block in drug discovery, offering a constrained linker. citycollegekolkata.org

Pyrrolidine Derivatives: Pyrrolidine, a five-membered saturated ring, is a common motif in a vast number of natural products and pharmaceuticals. nih.gov The analog, tert-butyl (pyrrolidin-3-ylmethyl)carbamate, and its derivatives are key intermediates in the synthesis of various biologically active compounds. rsc.org

Piperidine Derivatives: The six-membered piperidine ring is another ubiquitous scaffold in drug molecules. researchgate.net Analogs such as (S)-tert-butyl (piperidin-3-ylmethyl)carbamate are utilized in the synthesis of complex pharmaceutical agents.

The following table summarizes key heterocyclic analogs of this compound:

Heterocyclic CoreAnalog NameKey Features and Applications
Furantert-Butyl (furan-3-ylmethyl)carbamateBioisostere of the thiophene analog; furan's higher electronegativity can influence reactivity. slideshare.net Utilized in the synthesis of various bioactive molecules. researchgate.net
Pyrroletert-Butyl (pyrrol-3-ylmethyl)carbamateIntroduces a hydrogen bond donor site via the N-H group, which can be crucial for biological target interaction. slideshare.net The pyrrole ring is generally more reactive than furan or thiophene. slideshare.netcitycollegekolkata.org
Azetidinetert-Butyl (azetidin-3-ylmethyl)carbamateProvides a rigid and constrained linker, often used as a building block in medicinal chemistry to explore specific conformational spaces. citycollegekolkata.orgresearchgate.net
Pyrrolidinetert-Butyl (pyrrolidin-3-ylmethyl)carbamateA common scaffold in natural products and pharmaceuticals, offering a flexible five-membered saturated ring system. nih.govrsc.org
Piperidinetert-Butyl (piperidin-3-ylmethyl)carbamateA widely used six-membered heterocyclic core in drug design, providing specific spatial arrangements of substituents. researchgate.net

Impact of Structural Modifications on Reactivity and Synthetic Utility

Aromatic Heterocyclic Analogs (Furan and Pyrrole):

The electronic nature of the aromatic heterocycle directly influences the reactivity of the entire molecule, including the Boc-protecting group.

Reactivity of the Heterocyclic Ring: As previously mentioned, the order of reactivity towards electrophiles is pyrrole > furan > thiophene. slideshare.netcitycollegekolkata.org This means that reactions involving electrophilic attack on the ring will proceed under different conditions for each analog. For instance, Friedel-Crafts acylation of furan can proceed readily, while thiophene often requires more forcing conditions. youtube.com Pyrrole's high reactivity can sometimes lead to undesired side reactions or polymerization, necessitating careful control of reaction conditions. youtube.com

Lability of the Boc-Protecting Group: The stability of the tert-butoxycarbonyl (Boc) group is generally high towards nucleophiles and bases but is labile under acidic conditions. The electronic nature of the attached heterocycle can influence the ease of Boc-deprotection. While direct comparative studies on the lability of the Boc group in these specific analogs are scarce, it is known that electron-withdrawing groups can stabilize the carbamate, while electron-donating groups can facilitate its cleavage. The relative electron-donating/withdrawing character of the heterocyclic ring can therefore play a role.

Synthetic Utility: The choice of the heterocyclic core expands the synthetic possibilities. For example, the N-H group in the pyrrole analog can be further functionalized, offering a synthetic handle not present in the furan or thiophene analogs. The different reactivity of the rings also allows for selective chemical transformations.

Saturated Heterocyclic Analogs (Azetidine, Pyrrolidine, and Piperidine):

The replacement of the aromatic thiophene with a saturated heterocycle fundamentally changes the molecule's chemical properties.

Reactivity of the Carbamate: In these analogs, the carbamate is attached to an alkyl-like substituent. The reactivity of the Boc-group will be more typical of standard alkyl carbamates, with its cleavage primarily dictated by the reaction conditions (e.g., strong acid) rather than the electronic influence of a nearby aromatic system.

Reactivity of the Heterocyclic Ring: The saturated rings possess secondary amine functionalities (or tertiary in some derivatives) that are nucleophilic and basic. This allows for a wide range of synthetic transformations, such as N-alkylation, N-acylation, and N-arylation, providing a versatile platform for building more complex molecules. The ring size (azetidine, pyrrolidine, or piperidine) will influence the conformational preferences and the reactivity of the nitrogen atom.

Synthetic Utility: These saturated analogs are primarily used as building blocks to introduce specific three-dimensional structures into larger molecules. Their synthetic utility lies in their ability to act as scaffolds, presenting substituents in defined spatial orientations, which is crucial for optimizing drug-receptor interactions.

The following table provides a comparative overview of the impact of these structural modifications:

FeatureThiophene AnalogFuran AnalogPyrrole AnalogSaturated Ring Analogs (Azetidine, Pyrrolidine, Piperidine)
Ring Nature AromaticAromaticAromaticSaturated
Reactivity to Electrophiles Less reactive than furan and pyrroleMore reactive than thiopheneMost reactive among the aromatic analogsRing is generally unreactive to electrophiles
Key Synthetic Handle C-H bonds of the aromatic ringC-H bonds of the aromatic ringC-H bonds and N-H of the aromatic ringSecondary amine (N-H)
Primary Utility Bioisosteric replacement for phenyl ringsBioisosteric replacementIntroduction of H-bond donor capabilitiesScaffolds for 3D structural diversity
Boc-Group Lability Influenced by thiophene electronicsInfluenced by furan electronicsInfluenced by pyrrole electronicsGenerally follows standard alkyl carbamate reactivity

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Role as a Key Synthetic Intermediate for Functional Molecules

tert-Butyl (thiophen-3-ylmethyl)carbamate serves as a crucial synthetic intermediate for the introduction of the thiophen-3-ylmethylamine moiety into a wide array of more complex functional molecules. The Boc (tert-butyloxycarbonyl) protecting group provides a stable, yet readily cleavable, handle that allows for the unmasking of the primary amine at a desired stage of a synthetic sequence. This feature is particularly valuable in multi-step syntheses where the reactivity of the amine needs to be temporarily masked.

The synthetic utility of this intermediate is underscored by the reactivity of the thiophene (B33073) ring itself. The carbon atoms of the thiophene ring are amenable to various substitution reactions, including palladium-catalyzed cross-coupling reactions. researchgate.netnih.govresearchgate.net While direct studies on this compound are limited in publicly available literature, the well-documented reactivity of related thiophene carbamates, such as tert-butyl N-(thiophen-2-yl)carbamate, in palladium-catalyzed C-H bond arylation suggests a similar potential for the 3-ylmethyl isomer. researchgate.net Such reactions would allow for the coupling of various aryl or heteroaryl groups to the thiophene core, leading to a diverse range of functionalized products.

The general synthetic scheme involves the initial use of this compound as a foundational piece. Subsequent modifications can be performed on the thiophene ring, followed by the deprotection of the Boc group to reveal the amine. This amine can then undergo a plethora of further reactions, such as acylation, alkylation, or sulfonylation, to build up molecular complexity. This stepwise approach, enabled by the use of this key intermediate, is fundamental in the construction of molecules with potential applications in materials science and medicinal chemistry. acs.org

Contributions to Building Block Libraries for Complex Molecule Synthesis

The concept of using pre-functionalized, stable compounds as building blocks is central to modern synthetic strategies, including combinatorial chemistry and fragment-based drug discovery. This compound is an exemplary building block, offering a combination of a heterocyclic core (thiophene) and a protected primary amine. Chemical suppliers often categorize such compounds as building blocks for their utility in constructing larger, more complex molecules. bldpharm.com

Its structure is particularly advantageous for inclusion in building block libraries due to the orthogonal reactivity of its different components. The thiophene ring can participate in metal-catalyzed cross-coupling reactions, while the Boc-protected amine provides a latent nucleophile. This allows for a modular approach to the synthesis of compound libraries. Chemists can generate a series of derivatives by first reacting the thiophene ring with a variety of partners and then, in a subsequent step, deprotecting the amine and reacting it with a different set of reagents. This approach facilitates the rapid generation of a multitude of structurally diverse molecules from a single, versatile building block.

The table below illustrates the key features of this compound that make it a valuable building block.

FeatureDescriptionSynthetic Advantage
Thiophene Core A five-membered aromatic heterocycle containing sulfur.Can be functionalized via electrophilic substitution or metal-catalyzed cross-coupling reactions.
Boc-Protected Amine A primary amine masked with a tert-butyloxycarbonyl group.Stable to a wide range of reaction conditions, yet easily removed under acidic conditions.
Methylene (B1212753) Spacer A -CH2- group linking the thiophene and the carbamate (B1207046).Provides conformational flexibility to the final molecule.

Utility in High-Throughput Experimentation and Reaction Scouting

While specific examples of the use of this compound in published high-throughput experimentation (HTE) studies are not readily found in the available literature, its properties make it a suitable candidate for such applications. HTE involves the rapid, parallel execution of a large number of chemical reactions to screen for optimal reaction conditions or to generate large compound libraries. rug.nl

The stability of the Boc protecting group and the potential for the thiophene ring to participate in a variety of coupling reactions are desirable attributes for a reagent in an HTE workflow. For instance, it could be used in an array of parallel palladium-catalyzed coupling reactions with a library of different aryl halides to quickly identify successful reaction conditions or to generate a library of 3-substituted thiophene derivatives. The straightforward purification of Boc-protected compounds also aligns with the streamlined workup procedures often employed in HTE.

Strategic Use in Diversification-Oriented Synthesis and Medicinal Chemistry Research

Diversification-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules, often inspired by natural products, to probe biological space and identify new therapeutic agents. nih.gov The carbamate group is a key structural motif in many approved drugs, and its incorporation into novel scaffolds is a common strategy in medicinal chemistry. acs.org

This compound represents a valuable starting point for DOS campaigns. The thiophene ring is a known bioisostere for the phenyl ring and is present in numerous approved drugs. By using this building block, medicinal chemists can introduce the thiophen-3-ylmethylamine scaffold into new molecular architectures.

The general strategy in a DOS approach would involve leveraging the reactivity of both the thiophene ring and the latent amine. For example, a series of reactions could be performed on the thiophene core, followed by deprotection and diversification at the amine position. This would lead to a library of compounds with a common thiophene-based core but with varied substituents at different positions, allowing for a systematic exploration of the structure-activity relationship (SAR). While specific examples of large-scale diversification efforts using this particular compound are not detailed in the searched literature, the principles of DOS and the chemical nature of the molecule strongly support its potential in this area. google.com

Future Research Directions for Tert Butyl Thiophen 3 Ylmethyl Carbamate

Emerging Synthetic Strategies for Carbamates and Thiophene (B33073) Derivatives

The synthesis of carbamates and the functionalization of thiophenes are mature fields, yet the quest for milder, more efficient, and selective methods remains a significant driver of research.

For Carbamates: Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene. orgsyn.org While alternatives such as the Curtius rearrangement of carboxylic acids have been developed, they can require harsh conditions. nih.gov Emerging strategies focus on one-pot syntheses and the use of greener reagents. For instance, three-component coupling reactions involving amines, carbon dioxide, and alkyl halides, facilitated by catalysts like cesium carbonate, offer a milder and more atom-economical approach to carbamates. nih.gov Another promising avenue is the use of N-tert-butoxycarbonylating reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, which can offer high chemoselectivity under mild conditions. rsc.org Future research will likely focus on expanding the substrate scope of these methods and developing catalytic systems that operate under even more benign conditions.

For Thiophene Derivatives: The synthesis of substituted thiophenes has traditionally relied on classic reactions like the Paal-Knorr and Gewald syntheses. nih.gov However, modern organic synthesis is increasingly turning towards metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functional groups with high regioselectivity. nih.govresearchgate.net For 3-substituted thiophenes, methods like the iodocyclization of functionalized alkynes provide a versatile entry point for further elaboration via cross-coupling reactions. nih.gov Metal-free approaches, such as the reaction of buta-1-enes with potassium sulfide, are also gaining traction as they align with the principles of green chemistry. nih.gov The development of novel catalytic systems, including those based on palladium N-heterocyclic carbene (NHC) complexes, is expected to enable even more precise and efficient functionalization of the thiophene ring at the desired position. researchgate.net

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into molecular structure, reactivity, and interactions. nih.govmdpi.com For tert-butyl (thiophen-3-ylmethyl)carbamate and its derivatives, advanced computational modeling can accelerate the design of new compounds with tailored properties.

Rational Design: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting the biological activity of novel compounds. nih.gov By modeling the interactions of thiophene derivatives with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired therapeutic effects. acs.org For instance, computational studies have been used to design thiophene-based inhibitors of various enzymes. nih.gov

Mechanistic Insights: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the stability of intermediates, and explain observed regioselectivity in synthetic transformations. acs.orgmdpi.com For example, DFT studies can help understand the chemoselectivity in the annulation reactions used to form heterocyclic rings. acs.org Such computational investigations can guide the optimization of reaction conditions to improve yields and selectivities. Furthermore, computational methods can predict various molecular properties, including electronic and optical properties, which is crucial for the design of novel organic materials. bohrium.com

Exploration of Novel Reactivity and Transformations

The thiophene ring, while aromatic, exhibits a rich and varied reactivity that can be exploited for the synthesis of complex molecules. nih.gove-bookshelf.de Future research will likely uncover novel transformations of this compound and related structures.

The reactivity of the thiophene ring towards electrophilic substitution is well-established, being more reactive than benzene. nih.gov However, the exploration of less common transformations, such as dearomatization reactions, is an emerging area. Catalytic asymmetric dearomatization of thiophenes can provide access to chiral, sp³-rich scaffolds of high interest in medicinal chemistry. rsc.org

Furthermore, the carbamate moiety itself can participate in various transformations. While primarily used as a protecting group, its directing group capabilities in C-H activation reactions are being increasingly explored. The development of new catalytic systems could enable the selective functionalization of the thiophene ring at positions directed by the carbamate group. The unique electronic properties of the thiophene ring can also be harnessed in cycloaddition reactions to construct novel polycyclic systems. e-bookshelf.de

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.netmdpi.com For a compound like this compound, this translates to the development of synthetic and derivatization processes that are more environmentally benign.

Key areas of focus for greening the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or biodegradable ionic liquids can significantly reduce the environmental impact of a synthesis. e-bookshelf.deresearchgate.net

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts, can minimize waste and energy consumption. Metal-free catalytic systems are particularly attractive from a sustainability perspective. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions are a powerful tool in this regard. nih.gov

Renewable Feedstocks: While the core starting materials for this compound are currently derived from petrochemical sources, future research may explore pathways from bio-based feedstocks.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.